N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine
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Overview
Description
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound features a pyrimidine ring substituted with a methyl group, an oxetane ring, and an amine group. The presence of the oxetane ring is particularly notable due to its unique reactivity and stability, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method includes the cyclization of an appropriate precursor through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or oxetane rings .
Scientific Research Applications
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(oxetan-3-yloxy)pyrimidin-2-amine
- N-Methyl-4-(oxetan-3-yloxy)pyrimidin-6-amine
- N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-ol
Uniqueness
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine is unique due to the specific positioning of the oxetane ring and the amine group on the pyrimidine ring. This configuration imparts distinct reactivity and stability, making it particularly valuable in synthetic chemistry and medicinal applications .
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3O2/c1-9-7-2-10-5-11-8(7)13-6-3-12-4-6/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
XEGWMMRGEOJOPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CN=C1OC2COC2 |
Origin of Product |
United States |
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